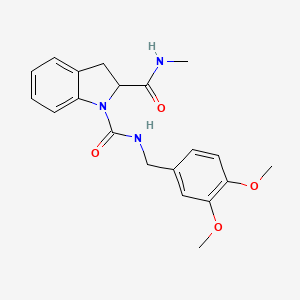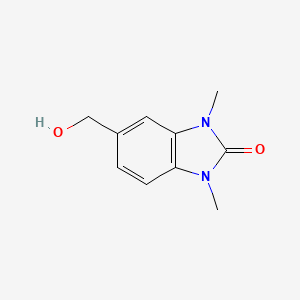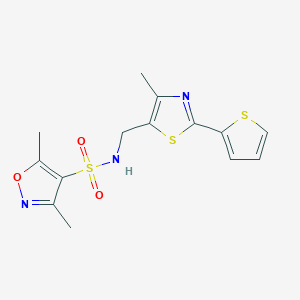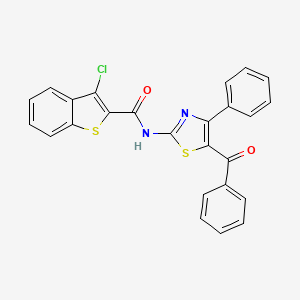
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide, also known as THPN, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. THPN is a nicotinamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide exerts its effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of NF-κB, a pro-inflammatory transcription factor. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of various diseases. This compound has also been shown to improve mitochondrial function and increase ATP production. In addition, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various biochemical and pharmacological assays. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.
Future Directions
For 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. This compound can also be used as a lead compound for the development of novel nicotinamide derivatives with improved therapeutic properties.
Synthesis Methods
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide can be synthesized using various methods, including the reaction of 2-bromo-N-(thiophen-2-ylmethyl)nicotinamide with tetrahydrothiophene-3-ol in the presence of a base. Another method involves the reaction of 2-bromo-N-(thiophen-2-ylmethyl)nicotinamide with tetrahydrothiophene-3-carboxylic acid followed by reduction using sodium borohydride. These methods have been optimized to obtain high yields of this compound with a purity of over 95%.
Scientific Research Applications
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in the pathogenesis of these diseases.
properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(17-9-12-3-2-7-21-12)13-4-1-6-16-15(13)19-11-5-8-20-10-11/h1-4,6-7,11H,5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSEZJJNQDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)


![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)
![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)


![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)

![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)
